Lipophilicity (logP) Comparison: 3-Chloro-4-fluorophenyl Substitution Provides Intermediate logP Between Mono-Halogenated Analogs
The target compound (free base, CAS 933786-62-0) exhibits a computed logP of 1.17, positioned between the 3-chlorophenyl analog (logP = 1.01) and above the 4-fluorophenyl analog (XLogP3 = 0.2). The 4-chloro-3-fluorophenyl regioisomer has a lower logP of 0.9 (XLogP3-AA), representing a ~30% decrease in calculated lipophilicity relative to the target substitution pattern [1]. This quantifiable difference in partition coefficient may affect membrane permeability, protein binding, and pharmacokinetic behavior when the compound is used as a building block for lead optimization.
| Evidence Dimension | Computed LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | logP = 1.17 (CAS 933786-62-0, free base) |
| Comparator Or Baseline | 2-Amino-2-(3-chlorophenyl)ethanol: logP = 1.01; 2-Amino-2-(4-fluorophenyl)ethanol: XLogP3 = 0.2; 2-Amino-2-(4-chloro-3-fluorophenyl)ethanol: XLogP3-AA = 0.9; 2-Amino-2-phenylethanol: logP = 0.42–1.38 |
| Quantified Difference | Target vs. 3-Cl: ΔlogP = +0.16 (~16% higher); Target vs. 4-F: ΔlogP ≈ +0.97 (variable by method); Target vs. 4-Cl-3-F regioisomer: ΔlogP ≈ +0.27 (~30% higher) |
| Conditions | Computed/predicted logP values from ChemSrc, PubChem XLogP3, and Alfa Chemistry Consensus LogP; experimental logP not available |
Why This Matters
For medicinal chemistry campaigns, a ~30% difference in logP between regioisomers can translate to significant differences in oral absorption and blood-brain barrier penetration, making the specific 3-chloro-4-fluoro pattern a non-interchangeable design element.
- [1] PubChem. 2-Amino-2-(4-chloro-3-fluorophenyl)ethanol (CID 14853292). XLogP3-AA: 0.9. https://pubchem.ncbi.nlm.nih.gov/compound/14853292 View Source
